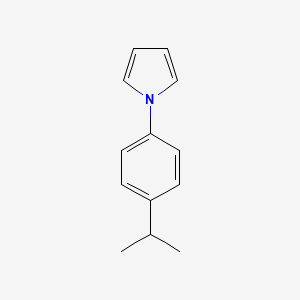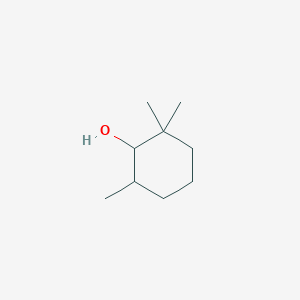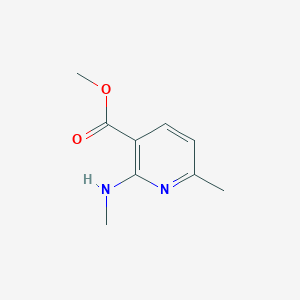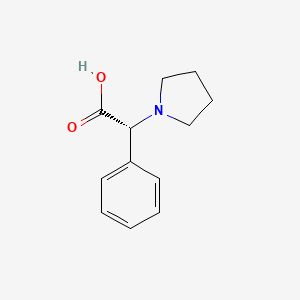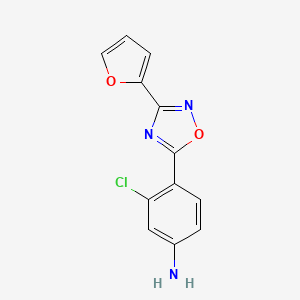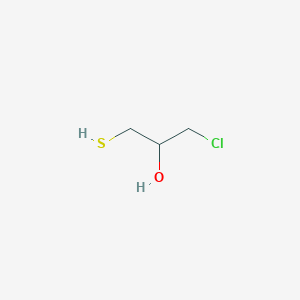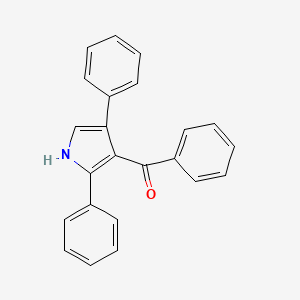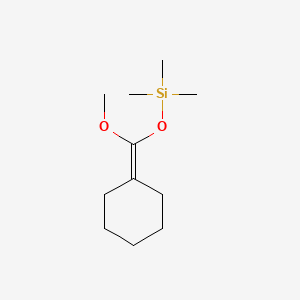
(Cyclohexylidene(methoxy)methoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylidene(methoxy)methoxy)trimethylsilane is an organic compound with the molecular formula C11H22O2Si. It is a derivative of cyclohexane, where a methoxy group and a trimethylsiloxy group are attached to a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Cyclohexylidene(methoxy)methoxy)trimethylsilane can be synthesized through a multi-step process involving the reaction of cyclohexanone with methoxy and trimethylsiloxy reagents. One common method involves the use of chlorotrimethylsilane and methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the temperature maintained below 45°C to prevent decomposition .
Industrial Production Methods
Industrial production of methoxy(trimethylsiloxy)methylenecyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohexylidene(methoxy)methoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
(Cyclohexylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methoxy(trimethylsiloxy)methylenecyclohexane involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsiloxy groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenecyclohexane: Similar in structure but lacks the methoxy and trimethylsiloxy groups.
Methylcyclohexane: Contains a methyl group instead of the methoxy and trimethylsiloxy groups.
Cyclohexanone: A simpler ketone derivative of cyclohexane.
Uniqueness
(Cyclohexylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H22O2Si |
|---|---|
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
[cyclohexylidene(methoxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C11H22O2Si/c1-12-11(13-14(2,3)4)10-8-6-5-7-9-10/h5-9H2,1-4H3 |
InChI-Schlüssel |
ROBMZRJRPWOBGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C1CCCCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B8685105.png)
![1-Benzoyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8685113.png)
![6-methyl-n-[(1S)-1-phenylethyl]-2,3,4,9-tetrahydro-1h-carbazol-1-amine](/img/structure/B8685121.png)
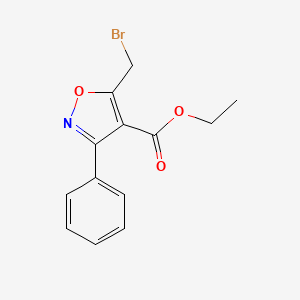
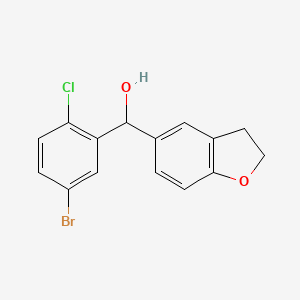
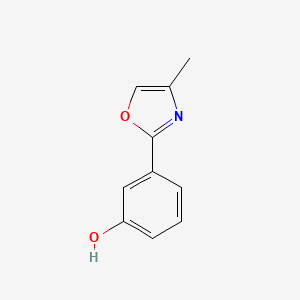
![4-Bromobenzo[d][1,3]oxathiole](/img/structure/B8685156.png)
